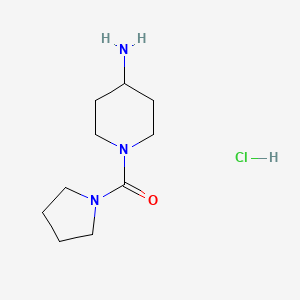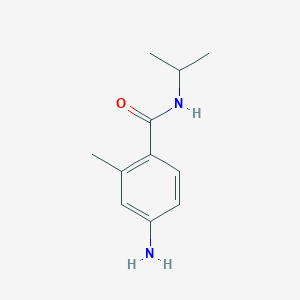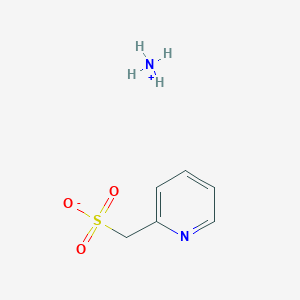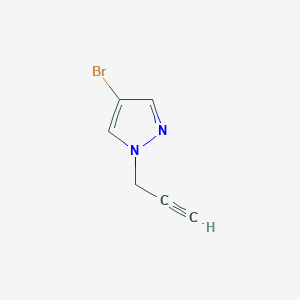
1-(4-Bromobenzyl)-1H-pyrazole
Übersicht
Beschreibung
1-(4-Bromobenzyl)-1H-pyrazole is an organic compound with a unique structure and properties. It is a heterocyclic compound that contains a nitrogen atom in a five-membered ring, along with a bromine atom and a benzyl group. This compound has a wide range of applications in both scientific research and industrial processes. It is used as a building block in the synthesis of various compounds, and its unique structure makes it an ideal starting material for the synthesis of a variety of compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
1-(4-Bromobenzyl)-1H-pyrazole and its derivatives have been extensively studied for their synthesis and structural characteristics. For instance, a study by Yang et al. (2021) synthesized 1-(2-Bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, highlighting the compound's pyrazole heterocycle and borate functional group. The compound was confirmed through FTIR, NMR spectroscopy, and MS, with its molecular structure analyzed using X-ray diffraction and density functional theory (DFT) (Yang et al., 2021).
Reactivity and Functionalization
The reactivity of pyrazole derivatives, including 1-(4-Bromobenzyl)-1H-pyrazole, is a significant area of research. For example, Paulson et al. (2002) described the sequential functionalization of pyrazole 1-oxides through regioselective metalation, leading to the synthesis of various substituted pyrazoles (Paulson et al., 2002).
Supramolecular Chemistry
In the domain of supramolecular chemistry, Feng et al. (2018) synthesized pyrazole Schiff bases, including a derivative of 1-(4-Bromobenzyl)-1H-pyrazole. These compounds were characterized by various spectroscopic methods and tested for antibacterial properties, demonstrating potential as antibacterial agents (Feng et al., 2018).
Catalysis in Organic Synthesis
The role of pyrazole derivatives in catalysis, particularly in cross-coupling reactions, is noteworthy. Ocansey et al. (2018) reported the synthesis of bulky pyrazole-based ligands for bis(pyrazolyl)palladium complexes. These complexes demonstrated significant catalytic activity in Suzuki–Miyaura cross-coupling reactions, highlighting the utility of pyrazole derivatives in organic synthesis (Ocansey et al., 2018).
Antioxidant and Biological Activities
Research into the biological activities of pyrazole derivatives has revealed diverse applications. Karrouchi et al. (2019) synthesized a series of 3,5-dimethyl-1H-pyrazole derivatives and evaluated their antioxidant activities. The study found significant radical scavenging capacities, indicating the potential of these compounds in pharmaceutical applications (Karrouchi et al., 2019).
Eigenschaften
IUPAC Name |
1-[(4-bromophenyl)methyl]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c11-10-4-2-9(3-5-10)8-13-7-1-6-12-13/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKUEIBUDOSNAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromobenzyl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[1-(2-Chloro-acetyl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B1522471.png)
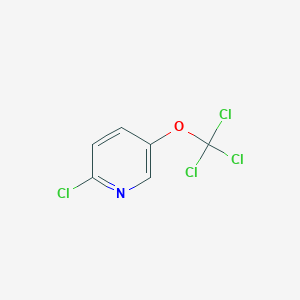

![2-Amino-5-(trifluoromethyl)-3-[2-(trimethylsilyl)-ethynyl]benzenecarbonitrile](/img/structure/B1522477.png)
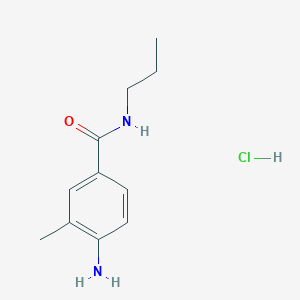
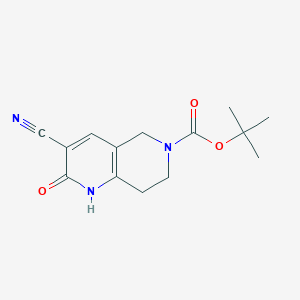
![Tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B1522481.png)
